molecular formula C13H11NO2S B6389239 3-(2-Methylthiophenyl)picolinic acid CAS No. 1261998-97-3

3-(2-Methylthiophenyl)picolinic acid

Cat. No.: B6389239
CAS No.: 1261998-97-3
M. Wt: 245.30 g/mol
InChI Key: PNCYAZJFOSEXGH-UHFFFAOYSA-N
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Description

3-(2-Methylthiophenyl)picolinic acid is an organic compound with the molecular formula C13H11NO2S It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 2-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 2-methylthiophenol.

    Reaction: The reaction involves the coupling of picolinic acid with 2-methylthiophenol under specific conditions. This can be achieved through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.

    Catalyst and Reagents: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-(2-Methylthiophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions and modulate their activity. This can affect various biochemical pathways, including those involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the 2-methylthiophenyl substitution.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

3-(2-Methylthiophenyl)picolinic acid is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its ability to form metal complexes and may also influence its bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-7-3-2-5-9(11)10-6-4-8-14-12(10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYAZJFOSEXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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